molecular formula C15H18N2O6 B14459060 3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine CAS No. 67354-33-0

3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine

Cat. No.: B14459060
CAS No.: 67354-33-0
M. Wt: 322.31 g/mol
InChI Key: YTDMFHBNXFGRBA-LBPRGKRZSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine is an organic compound with the molecular formula C18H20N2O5. It is a derivative of alanine, an amino acid, and features a benzyloxycarbonyl group and an oxobutanoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) groupThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups and selective deprotection steps is crucial to avoid side reactions and obtain the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug or a drug delivery agent.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, while the oxobutanoyl group can participate in various biochemical reactions. The compound may inhibit enzyme activity by binding to the active site or modifying the enzyme structure .

Properties

CAS No.

67354-33-0

Molecular Formula

C15H18N2O6

Molecular Weight

322.31 g/mol

IUPAC Name

(2S)-2-(3-oxobutanoylamino)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H18N2O6/c1-10(18)7-13(19)17-12(14(20)21)8-16-15(22)23-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,16,22)(H,17,19)(H,20,21)/t12-/m0/s1

InChI Key

YTDMFHBNXFGRBA-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)CC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)CC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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